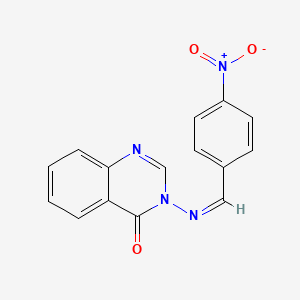
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure This compound is of interest due to its potential biological activities, including anticancer and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the quinazolinone ring. Common solvents used in this reaction include ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions with appropriate catalysts.
Major Products Formed
Reduction: 3-((4-Aminobenzylidene)amino)quinazolin-4(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the quinazolinone moiety can interact with enzymes and receptors, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-((4-Methylbenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of a nitro group.
3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a chloro group instead of a nitro group.
3-((4-Hydroxybenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions. This can enhance its biological activity, particularly its potential as an anticancer agent.
Properties
Molecular Formula |
C15H10N4O3 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-[(Z)-(4-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O3/c20-15-13-3-1-2-4-14(13)16-10-18(15)17-9-11-5-7-12(8-6-11)19(21)22/h1-10H/b17-9- |
InChI Key |
HWXLURARZOCPCA-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


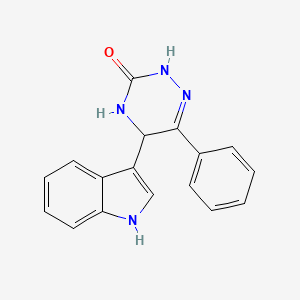
![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)



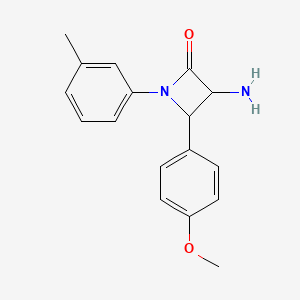
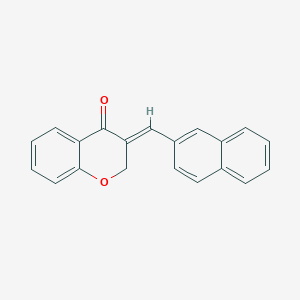



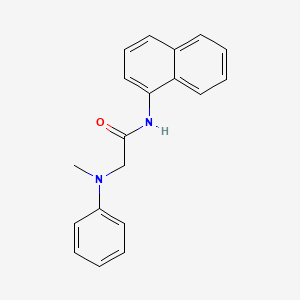
![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)


